N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide
Description
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a phenylsulfanyl group, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-11(8-20-10-4-2-1-3-5-10)15-16-13(19)14-12(18)9-6-7-9/h1-5,9H,6-8H2,(H,15,17)(H2,14,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJRKUTJOURBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-phenylsulfanylacetyl chloride: This can be achieved by reacting 2-phenylsulfanylacetic acid with thionyl chloride under reflux conditions.
Amidation: The resulting 2-phenylsulfanylacetyl chloride is then reacted with cyclopropanecarboxamide in the presence of a base such as triethylamine to form the intermediate N-[[(2-phenylsulfanylacetyl)amino]cyclopropanecarboxamide.
Thiocarbamoylation: The intermediate is then treated with thiocarbamoyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted carbamothioyl derivatives
Scientific Research Applications
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, potentially affecting cellular redox balance. The carbamothioyl group may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[(2-phenylsulfanylacetyl)amino]carbamoyl]cyclopropanecarboxamide: Similar structure but lacks the thiocarbamoyl group.
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide is unique due to the presence of both the phenylsulfanyl and carbamothioyl groups, which confer distinct chemical and biological properties
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